Thallium(I) sulfide

説明

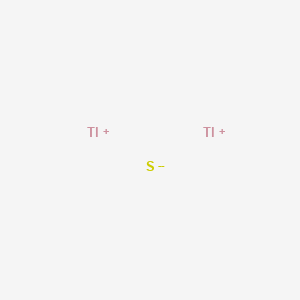

Thallium(I) sulfide (Tl2S) is a chemical compound of thallium and sulfur . It was used in some of the earliest photo-electric detectors . It is a black crystalline solid .

Synthesis Analysis

Thallium(I) sulfide can be prepared from the elements or by precipitating the sulfide from a solution of thallium (I), e.g. the sulfate or nitrate .Molecular Structure Analysis

Thallium(I) sulfide has a distorted anti-CdI2 structure . The unit cell of thallium sulfide is given for materials in their standard state .Chemical Reactions Analysis

Thallium(I) sulfide reacts with acids to make hydrogen sulfide and a thallium salt . It is precipitated in acetic acid, under neutral and alkaline conditions .Physical And Chemical Properties Analysis

Thallium(I) sulfide has a molar mass of 440.82 g/mol, a density of 8.39 g/cm3, a melting point of 448.5°C, and a boiling point of 1367°C . It is slightly soluble in H2O, alkali hydroxides, sulfides, cyanides; soluble in mineral acids .科学的研究の応用

Environmental Impact and Health Effects : Thallium is found in the environment in low concentrations, usually in sulphide ores of heavy metals. It has industrial uses in electronics, certain glasses, and medical diagnostics. However, Thallium salts are highly toxic, with potential adverse health effects due to exposure. Further research is needed to investigate these effects (Kazantzis, 2000).

Crystal Structure and Polymorphism : Thallium monosulfide displays mixed valence and has been identified to have two different structures with tetragonal symmetry. Understanding these structures is essential for applications in electronics (Kashida & Nakamura, 1994).

Formation and Environmental Significance of Secondary Sulfate Minerals : Thallium can be incorporated into secondary sulfate minerals, which act as temporary storage for the metal. Understanding these minerals' formation mechanisms is crucial for assessing Tl mobility in the environment (Zhao & Gu, 2021).

Microbial Response to Thallium Contamination : Studies on microbial communities in sediments contaminated with Thallium reveal significant insights into the biogeochemical cycling of Thallium and potential bioremediation strategies (Liu et al., 2019).

Spectrofluorimetric Determination : Thallium(I) exhibits violet fluorescence, which can be used for its spectrofluorimetric determination, an important technique in mineral analysis (Kirkbright, West, & Woodward, 1965).

Deposition on Various Substrates : Thallium sulfide layers can be deposited on different substrates like polyethylene and silica-polystyrene beads, which is useful in material science applications (Bružaitė, Snitka, & Janickis, 2006).

Geo-Environmental Perspective on Thallium Pollution : Thallium's mobility and toxicity in the environment, especially in areas with sulfide mineralization, are of significant concern. Understanding its environmental impact is crucial for health and safety (Xiao et al., 2012).

Superconducting Properties : Thallium sulfide's superconducting properties have been investigated, revealing insights into its electronic structure and potential applications in superconductivity (Wu, Yan, & Cheng, 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

λ1-thallanylsulfanylthallium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S.2Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOMHJQQXKRHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S([Tl])[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

STl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027166 | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium sulfide (Tl2S) | |

CAS RN |

1314-97-2 | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。